![molecular formula C16H16ClN3O2S B5737040 3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5737040.png)
3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as ML167, and it belongs to the class of molecules called benzamides.
科学的研究の応用
ML167 has been extensively studied for its potential applications in various scientific research fields. One of the main applications of ML167 is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for various diseases. ML167 has been found to inhibit the activity of a protein called RGS4, which is involved in the regulation of various signaling pathways in the body. Inhibition of RGS4 has been shown to have potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurological disorders.
作用機序
The mechanism of action of ML167 involves the inhibition of the activity of RGS4 protein. RGS4 is a GTPase-activating protein that regulates the activity of G-protein-coupled receptors (GPCRs) by accelerating the hydrolysis of GTP to GDP. ML167 binds to the RGS4 protein and prevents it from interacting with GPCRs, leading to the inhibition of downstream signaling pathways. This mechanism of action has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
ML167 has been shown to have various biochemical and physiological effects in scientific research studies. Inhibition of RGS4 by ML167 has been shown to increase the activity of GPCRs, leading to the activation of downstream signaling pathways. This has been shown to have potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurological disorders. ML167 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
ML167 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also commercially available, making it easily accessible for researchers. However, there are also limitations to its use in lab experiments. ML167 has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results. Additionally, the inhibition of RGS4 by ML167 may have pleiotropic effects on various signaling pathways, which may make it difficult to isolate the specific effects of ML167.
将来の方向性
There are several future directions for the scientific research on ML167. One direction is to further elucidate the mechanism of action of ML167 and its effects on downstream signaling pathways. This will help to better understand the potential therapeutic effects of ML167 in various diseases. Another direction is to develop more selective inhibitors of RGS4, which may have fewer off-target effects and be more specific in their therapeutic effects. Additionally, the use of ML167 in combination with other therapeutic agents may have synergistic effects and lead to improved therapeutic outcomes.
合成法
The synthesis of ML167 involves several steps, starting with the reaction of 3-chloro-4-ethoxyaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methyl-2-pyridinamine to form the desired benzamide product, ML167. The synthesis of ML167 has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-3-22-13-5-4-11(9-12(13)17)15(21)20-16(23)19-14-8-10(2)6-7-18-14/h4-9H,3H2,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWGAZZEWCGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)
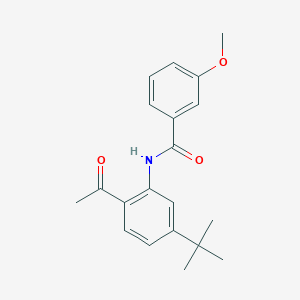

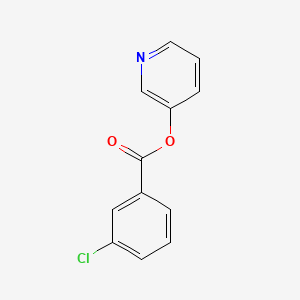
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
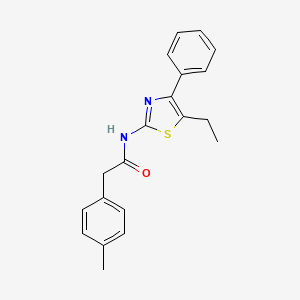

![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)
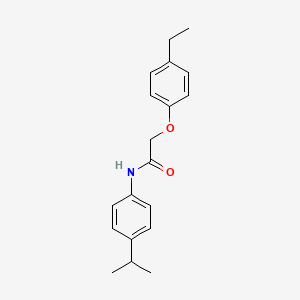
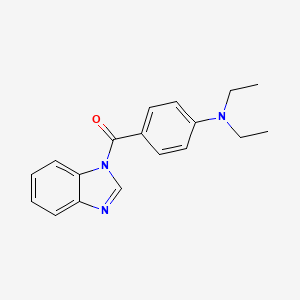
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)

